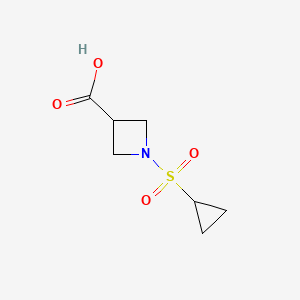

1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopropylsulfonylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S/c9-7(10)5-3-8(4-5)13(11,12)6-1-2-6/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCGCXUZKZKOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document details a robust, multi-step synthetic pathway, offering in-depth explanations for experimental choices and providing detailed, step-by-step protocols. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important molecule.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. The inherent ring strain of the azetidine ring, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and metabolic stability to molecules containing this scaffold.[1] The incorporation of the azetidine motif can lead to improved physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for drug-like characteristics.

The target molecule, 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid, combines the desirable features of the azetidine core with a cyclopropylsulfonyl group. The sulfonamide linkage is a common pharmacophore, and the cyclopropyl group can enhance metabolic stability and binding affinity. The carboxylic acid functionality provides a handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex drug candidates.

Synthetic Strategy and Experimental Protocols

The synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid is most effectively achieved through a multi-step sequence starting from a commercially available, protected form of azetidine-3-carboxylic acid. The overall synthetic workflow is depicted below.

Sources

Physicochemical properties of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid

Introduction

1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a novel small molecule that incorporates three key structural motifs of significant interest in medicinal chemistry: a strained azetidine ring, a metabolically robust cyclopropyl group, and an electron-withdrawing sulfonyl linkage.[1][2][3] The azetidine core serves as a versatile scaffold, offering a three-dimensional exit vector that can be explored for targeted biological interactions.[1][4][5] The cyclopropyl group is often employed to enhance metabolic stability and introduce conformational rigidity, which can lead to improved potency and selectivity.[3][6][7] The N-sulfonyl group modulates the basicity of the azetidine nitrogen and influences the overall electronic properties of the molecule.

This guide provides a comprehensive overview of the predicted physicochemical properties of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid and details the requisite experimental protocols for their empirical determination. The methodologies described are grounded in established analytical techniques, ensuring robustness and reliability for researchers in drug discovery and development.

Molecular Structure and Core Properties

The foundational properties of a compound dictate its behavior in both in vitro and in vivo systems. The combination of the acidic carboxylic acid and the polar sulfonyl group suggests a molecule with significant aqueous solubility at physiological pH, while the cyclopropyl and azetidine hydrocarbon framework will contribute to its lipophilic character.

| Property | Predicted Value | Comments |

| Molecular Formula | C₇H₁₁NO₄S | Derived from chemical structure. |

| Molecular Weight | 205.23 g/mol | Calculated based on the molecular formula. |

| Hydrogen Bond Donors | 1 | From the carboxylic acid -OH group. |

| Hydrogen Bond Acceptors | 4 | From the sulfonyl oxygens and the carboxylic acid oxygen. |

| Topological Polar Surface Area (TPSA) | 85.99 Ų | Estimated based on related N-sulfonylated azetidines.[8][9] |

Acidity Constant (pKa)

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid possesses a single acidic proton on the carboxylic acid group. The electron-withdrawing nature of the adjacent N-cyclopropylsulfonyl group is expected to lower the pKa relative to the unsubstituted azetidine-3-carboxylic acid.

Predicted pKa: 3.0 - 4.0

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol describes a standard and reliable method for determining the pKa of an ionizable compound.

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 5-10 mg of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.

-

Dissolve the compound in a known volume (e.g., 50 mL) of deionized water, with a co-solvent such as methanol or DMSO if required to ensure complete dissolution.

-

-

System Calibration:

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration:

-

Place the analyte solution in a temperature-controlled vessel (25 °C) and begin gentle stirring.

-

Use a calibrated micro-burette to add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be found from the first derivative of the titration curve.

-

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[10][11] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Predicted logP: ~0.5 - 1.5 Predicted logD at pH 7.4: ~ -1.0 to -2.0 (due to ionization of the carboxylic acid)

Experimental Protocol for logD Determination via Shake-Flask Method

The shake-flask method is the gold standard for logP/logD determination.[12]

-

Preparation of Phases:

-

Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice versa by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in the aqueous buffer.

-

Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol. The final concentration should be within the linear range of the analytical method.

-

-

Partitioning:

-

Securely cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vials to ensure complete separation of the octanol and aqueous layers.

-

-

Quantification:

-

Carefully remove an aliquot from both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

The logD is calculated using the formula: logD = log([Compound]octanol / [Compound]aqueous)

-

Workflow for Shake-Flask logD Determination

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility

Solubility is a prerequisite for absorption and is a critical parameter for formulation development. The presence of both a polar carboxylic acid and a sulfonyl group suggests that 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid will have moderate to high aqueous solubility, particularly at pH values above its pKa where the carboxylate form predominates.

Predicted Solubility at pH 7.4: > 1 mg/mL

Experimental Protocol for Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound.

-

Sample Preparation:

-

Add an excess amount of the solid compound to vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Shake or rotate the vials at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Processing:

-

Filter the suspension through a 0.45 µm filter to remove undissolved solids. A low-binding filter material should be used.

-

-

Quantification:

-

Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Thermal Properties (Melting Point)

The melting point is an indicator of purity and crystal lattice energy. Differential Scanning Calorimetry (DSC) is the preferred method for its determination as it also provides information on other thermal events like decomposition or polymorphic transitions.[13][14][15]

Predicted Melting Point: 150 - 200 °C (based on related azetidine carboxylic acids and sulfonyl compounds)[16][17]

Experimental Protocol for DSC Analysis

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected melting point (e.g., 250 °C).

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

-

Structural Characterization

Unambiguous structural confirmation is essential. A combination of NMR spectroscopy and mass spectrometry provides a complete picture of the molecule's connectivity and mass.

NMR Spectroscopy

-

¹H NMR: Expected signals would include multiplets for the cyclopropyl protons, distinct signals for the azetidine ring protons, and a downfield singlet for the carboxylic acid proton. The chemical shifts of the azetidine protons will be influenced by the sulfonyl group.[4][18][19][20]

-

¹³C NMR: Key signals would include the carbonyl carbon of the carboxylic acid (~170-180 ppm), carbons of the azetidine ring, and the carbons of the cyclopropyl group.[4][18]

High-Resolution Mass Spectrometry (HRMS)

HRMS will confirm the elemental composition of the molecule. The expected exact mass for the neutral molecule [M] is 205.0409. Depending on the ionization method, the protonated molecule [M+H]⁺ (m/z 206.0487) or the deprotonated molecule [M-H]⁻ (m/z 204.0331) would be observed.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Available from: [Link]

-

1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem. Available from: [Link]

-

A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem. Available from: [Link]

-

LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. Available from: [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024-04-18). Available from: [Link]

-

Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available from: [Link]

-

[Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. Available from: [Link]

-

Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies - Biointerface Research in Applied Chemistry. (2021-10-20). Available from: [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020-08-11). Available from: [Link]

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - DASH (Harvard). (2017-07-21). Available from: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025-11-27). Available from: [Link]

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents.

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). Available from: [Link]

-

(PDF) An Efficient Synthesis of Baricitinib - ResearchGate. (2025-08-07). Available from: [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Available from: [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. Available from: [Link]

-

A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine | Journal of the American Chemical Society. Available from: [Link]

-

Measurement of Drug Lipophilicity and pKa Using Acoustics | Analytical Chemistry. (2012-03-01). Available from: [Link]

-

Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022-08-05). Available from: [Link]

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. Available from: [Link]

-

Lipophilicity - Methods of determination and its role in medicinal chemistry - ResearchGate. (2025-08-05). Available from: [Link]

-

Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed. Available from: [Link]

-

3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem. Available from: [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. Available from: [Link]

-

Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design - ChemRxiv. Available from: [Link]

- WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents. (2017-06-29).

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. Available from: [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019-10-31). Available from: [Link]

-

1-Benzyl-azetidine-3-carboxylic Acid Manufacturers in India - IndiaMART. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidine-3-carboxylic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 14. veeprho.com [veeprho.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. 2309463-31-6|1-(Fluorosulfonyl)azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 17. 1219828-33-7|1-(Ethylsulfonyl)azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Derivatives

A Forward-Looking Analysis for Drug Discovery Professionals

Executive Summary

The confluence of unique structural motifs in medicinal chemistry often paves the way for novel therapeutic agents. This guide delves into the largely unexplored chemical space of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives. While direct literature on this specific class of compounds is nascent, this document synthesizes established principles from related chemical series to provide a predictive framework for their synthesis, potential biological activities, and avenues for future research. By dissecting the individual contributions of the azetidine-3-carboxylic acid core, the cyclopropyl group, and the sulfonamide linkage, we aim to equip researchers, scientists, and drug development professionals with a robust foundation to explore this promising, yet uncharted, territory of drug discovery.

Introduction: The Architectural Logic of a Novel Scaffold

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart desirable pharmacokinetic properties and act as a rigid scaffold for presenting pharmacophoric elements.[1][2] Its incorporation into drug candidates can lead to improved metabolic stability and aqueous solubility. Azetidine-3-carboxylic acid, in particular, serves as a constrained amino acid analogue, offering a unique vector for chemical diversification.[3][4]

The cyclopropyl group is another privileged moiety in drug design, often introduced to modulate potency, selectivity, and metabolic stability. Its small, rigid, and lipophilic nature can lead to favorable interactions with biological targets and shield adjacent functionalities from metabolic degradation.[5]

Finally, the sulfonamide linkage is a well-established functional group in a plethora of clinically successful drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to engage in key interactions with enzyme active sites.[6] The combination of these three components in 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives creates a novel scaffold with significant potential for biological activity.

Synthetic Strategies: Building the Core Structure

The synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid and its derivatives can be approached through a logical sequence of well-established reactions. A plausible synthetic route is outlined below, providing a foundational protocol for accessing this novel chemical series.

General Synthetic Pathway

The primary strategy involves the N-sulfonylation of an azetidine-3-carboxylic acid precursor. The carboxylic acid moiety can be protected, for instance as a methyl or ethyl ester, to prevent unwanted side reactions during the sulfonylation step.[1][7]

Caption: General synthetic route to 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid and its amide derivatives.

Detailed Experimental Protocol: Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid

Step 1: N-Sulfonylation of Azetidine-3-carboxylic acid methyl ester

-

To a solution of azetidine-3-carboxylic acid methyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a base such as triethylamine or diisopropylethylamine (2.5 equivalents).

-

Stir the mixture for 10-15 minutes to ensure complete deprotonation of the azetidine nitrogen.

-

Slowly add a solution of cyclopropylsulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid methyl ester.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5-2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid.

Predicted Biological Activities and Potential Targets

Based on the known biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives.

Antibacterial Activity

The azetidine moiety is a component of several quinolone antibiotics, where it often enhances antibacterial potency and pharmacokinetic properties.[5][8] The combination of a cyclopropyl group at the N-1 position and an azetidinyl group at the C-7 position of quinolones has been shown to confer excellent antibacterial activity.[5] It is plausible that 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives could exhibit antibacterial properties, potentially by targeting bacterial enzymes involved in cell wall synthesis or DNA replication.

Anticancer Activity

Numerous sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, histone deacetylases (HDACs), and methionine aminopeptidases.[6] Furthermore, certain azetidine-containing compounds have shown antiproliferative effects.[9] The rigid azetidine scaffold can orient the cyclopropylsulfonyl and carboxylic acid moieties in a defined spatial arrangement, which may facilitate binding to the active sites of cancer-related enzymes.

Enzyme Inhibition

The carboxylic acid group is a common feature in many enzyme inhibitors, often acting as a key binding motif. The N-acyl sulfonamide moiety, which is structurally related to the N-sulfonyl group in the target compounds, is a known bioisostere of carboxylic acids.[10] This suggests that the 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid scaffold could be a promising starting point for the design of inhibitors for various enzymes, including proteases, kinases, and metabolic enzymes. For instance, inhibition of the sirtuin 5 (SIRT5) lysine deacylase enzyme has been linked to potential cancer treatments, and inhibitors often incorporate a carboxylic acid residue for high-affinity binding.[11]

Caption: Predicted biological activities and potential molecular targets of the core scaffold.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives is unavailable, we can extrapolate potential relationships from analogous series.

| Moiety | Position | Potential Impact on Activity |

| Cyclopropyl Group | N-1 of Azetidine | Can enhance potency and improve metabolic stability. |

| Azetidine Ring | Core Scaffold | Provides a rigid framework and can improve physicochemical properties.[1] |

| Carboxylic Acid | C-3 of Azetidine | Key for binding to many biological targets; can be converted to esters or amides to modulate properties.[9] |

| Sulfonamide Linkage | N-1 of Azetidine | Acts as a hydrogen bond donor/acceptor; crucial for target engagement.[6] |

Experimental Protocols for Biological Evaluation

To assess the predicted biological activities, a series of well-established in vitro assays can be employed.

Antibacterial Activity Assay (Broth Microdilution)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized suspension of the bacterial strain to be tested (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid scaffold represents a novel and promising area for drug discovery. While this guide is based on predictive analysis due to the current lack of direct experimental data, the foundational principles of medicinal chemistry strongly suggest that derivatives of this class hold significant potential as antibacterial, anticancer, and enzyme-inhibiting agents. Future research should focus on the synthesis of a diverse library of these compounds, followed by systematic biological screening to validate these hypotheses and elucidate their mechanism of action. The exploration of this untapped chemical space could lead to the identification of novel drug candidates with improved therapeutic profiles.

References

-

Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. [Link]

-

New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

- Preparation of n-substituted azetidine 3-carboxylic acid derivatives.

-

7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. PubMed. [Link]

-

Synthesis and caspase-3 Inhibitory Activity of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines. PubMed. [Link]

-

Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed. [Link]

-

7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. PubMed. [Link]

-

Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. [Link]

-

Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. [Link]

-

Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. Thieme Connect. [Link]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

-

Synthesis of Esters from Carboxylic Acids and Derivatives. ResearchGate. [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI. [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]

-

Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. PubMed. [Link]

-

Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]

-

Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. [Link]

-

Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. PMC - NIH. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Search Results. Beilstein Journal of Organic Chemistry. [Link]

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. NIH. [Link]

-

Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. PubMed. [Link]

-

Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. [Link]

-

L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. PubMed. [Link]

-

Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]

-

Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar. [Link]

Sources

- 1. EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. CAS 757239-60-4: 1-Cbz-3-azetidinecarboxylic acid methyl e… [cymitquimica.com]

- 8. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid: An In-Depth Technical Guide

A comprehensive search for experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid has revealed that this information is not publicly available in scientific literature or chemical databases.

While extensive searches were conducted across various platforms, including chemical repositories such as PubChem and ChemSpider, as well as scholarly articles, no specific experimental spectra for this particular molecule could be located. The search results did yield information on related compounds, such as other derivatives of azetidine-3-carboxylic acid, and general spectroscopic principles for carboxylic acids and sulfonyl-containing compounds. However, direct observational data for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid remains elusive.

This lack of available data prevents the creation of an in-depth technical guide as requested. A scientifically rigorous and trustworthy guide would necessitate the inclusion of actual experimental data, including peak lists, spectral images, and detailed acquisition parameters. Without this foundational information, any attempt to generate such a guide would be speculative and lack the required scientific integrity for the target audience of researchers, scientists, and drug development professionals.

For researchers interested in this specific molecule, the next logical step would be its chemical synthesis followed by empirical characterization using NMR, IR, and MS techniques. The resulting data would be a novel contribution to the chemical sciences.

General Spectroscopic Expectations for Azetidine Derivatives and Carboxylic Acids:

While specific data is unavailable, one can anticipate the general features that would be observed in the spectra of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid based on its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see signals corresponding to the protons of the cyclopropyl group, the azetidine ring, and the carboxylic acid proton. The azetidine ring protons would likely appear as complex multiplets due to spin-spin coupling. The carboxylic acid proton would typically be a broad singlet, and its chemical shift would be concentration-dependent.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the azetidine ring, and the carbons of the cyclopropyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

S=O stretching bands for the sulfonyl group, which typically appear as two strong bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

C-N and C-H stretching and bending vibrations.

Mass Spectrometry (MS): In a mass spectrum, one would expect to observe the molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the cyclopropyl group, or cleavage of the azetidine ring. High-resolution mass spectrometry would be crucial for confirming the elemental composition.

Conclusion

Due to the absence of publicly available experimental spectroscopic data for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, it is not possible to provide the requested in-depth technical guide. The scientific community would benefit from the synthesis and full spectroscopic characterization of this compound to fill this knowledge gap.

An In-depth Technical Guide to 1-(cyclopropylsulfonyl)azetidine-3-carboxylic Acid (CAS 1219827-77-6) for Drug Discovery and Agrochemical Research

Introduction: The Rising Prominence of the Azetidine Scaffold in Bioactive Molecule Design

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its rigid, three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space, ultimately leading to compounds with superior efficacy and safety profiles.[1]

This guide focuses on a specific, functionalized azetidine building block: 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid (CAS Number: 1219827-77-6). This molecule is of particular interest due to the convergence of three key structural features: the azetidine core, a bioisosterically significant carboxylic acid group, and a stabilizing cyclopropylsulfonyl substituent. While not a therapeutic or pesticidal agent in itself, this compound serves as a critical starting material for the synthesis of a new generation of bioactive molecules, most notably in the field of herbicidal agents. We will delve into its properties, its application in the synthesis of potent enzyme inhibitors, the underlying mechanism of action of its derivatives, and the structure-activity relationships that guide the design of next-generation compounds.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 1219827-77-6 | Internal Data |

| Molecular Formula | C₇H₁₁NO₄S | Internal Data |

| Molecular Weight | 205.23 g/mol | Internal Data |

| Appearance | Typically a white to off-white solid | Inferred from related compounds[2] |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Inferred from related compounds[2][3][4][5] |

Safety and Handling:

-

Eye Contact: May cause serious eye irritation.[6]

-

Skin Contact: May cause skin irritation.[6]

-

Inhalation: May cause respiratory tract irritation.[6]

-

Ingestion: May be harmful if swallowed.[6]

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

Application in the Synthesis of Acyl-ACP Thioesterase Inhibitors: A New Frontier in Herbicides

The primary documented application of azetidine carboxylic acid derivatives, and by strong inference, 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid, is in the development of novel herbicides that target the plant-specific enzyme acyl-acyl carrier protein (ACP) thioesterase (FAT) .[3][6][7][8] This enzyme plays a crucial role in fatty acid biosynthesis in plants, making it an attractive target for selective herbicides.[9][10]

Rationale for Targeting Acyl-ACP Thioesterase (FAT)

Acyl-ACP thioesterases are responsible for hydrolyzing the thioester bond between a growing fatty acid chain and the acyl carrier protein (ACP), thereby releasing the free fatty acid.[10] This is a terminal step in the de novo synthesis of fatty acids within the plastids. Inhibition of this enzyme disrupts the plant's ability to produce essential fatty acids, leading to a cascade of metabolic failures and ultimately, plant death. The absence of a homologous enzyme in mammals makes FAT an ideal target for developing herbicides with a favorable toxicological profile.[9]

Exemplary Synthetic Protocol: N-(Azetidin-3-yl)pyrazole Carboxamide Herbicides

While a direct synthesis using 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid is not explicitly detailed in the available literature, a robust synthetic route for a closely related class of potent azetidinyl pyrazole carboxamide FAT inhibitors has been published.[3][6][7][8] This protocol serves as an excellent template for researchers working with the title compound.

Step 1: Amide Coupling

The core of the synthesis involves the coupling of an azetidine moiety with a substituted pyrazole carboxylic acid. This is a standard amide bond formation reaction.

Figure 1: General workflow for the synthesis of N-(azetidin-3-yl)pyrazole carboxamide derivatives.

Detailed Step-by-Step Methodology (Adapted from related syntheses[3][6][7][8]):

-

Reactant Preparation: To a solution of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂), add the desired substituted pyrazole amine (1.0-1.2 eq).

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

-

Addition of Coupling Agent: Slowly add a solution of a peptide coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or propylphosphonic anhydride (T3P) (1.1-1.5 eq), to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-(1-(cyclopropylsulfonyl)azetidin-3-yl)pyrazole carboxamide.

Mechanism of Action: Disrupting Fatty Acid Biosynthesis

The herbicidal activity of N-(azetidin-3-yl)pyrazole carboxamides stems from their potent inhibition of the acyl-ACP thioesterase (FAT) enzyme.[3][6][7][8]

Figure 2: Simplified schematic of the fatty acid biosynthesis pathway and the site of inhibition by azetidinyl pyrazole carboxamide herbicides.

By blocking the FAT enzyme, these inhibitors prevent the release of newly synthesized fatty acids from the ACP. This leads to an accumulation of acyl-ACP intermediates and a depletion of the free fatty acid pool required for the synthesis of essential lipids for membrane biogenesis and other vital cellular functions. This disruption of lipid homeostasis is ultimately lethal to the plant.

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

Research into azetidinyl pyrazole carboxamides has revealed key structure-activity relationships that are crucial for designing potent FAT inhibitors.[3][6][7][8]

-

Azetidine Ring: The presence of the azetidine ring is critical for activity. It is believed to orient the molecule optimally within the active site of the FAT enzyme.

-

N-substituent on Azetidine: The nature of the substituent on the azetidine nitrogen plays a significant role in the compound's properties. The cyclopropylsulfonyl group in the title compound likely contributes to improved metabolic stability and favorable physicochemical properties.

-

Pyrazole Core: The pyrazole ring serves as a rigid scaffold to which other functional groups are attached. The substitution pattern on the pyrazole ring is a key determinant of herbicidal potency and spectrum.

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring have a profound impact on activity. For instance, studies have shown that specific substitutions at the 1, 3, and 5-positions of the pyrazole can modulate the herbicidal efficacy against different weed species.[3][6][7][8]

Conclusion and Future Perspectives

1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its utility has been demonstrated in the context of developing a new class of herbicides that target the acyl-ACP thioesterase enzyme. The insights gained from the synthesis and structure-activity relationship studies of azetidinyl pyrazole carboxamides provide a solid foundation for the future design of even more potent and selective herbicides.

Furthermore, the unique properties conferred by the azetidine scaffold suggest that this building block holds promise for applications beyond agrochemicals. Its incorporation into drug candidates in other therapeutic areas could lead to the discovery of new medicines with improved pharmacological profiles. As the demand for innovative solutions in both agriculture and medicine continues to grow, the importance of specialized building blocks like 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid is set to increase.

References

- Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9, 247–257.

- Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. Thieme, 9, 247-257.

- Fisher Scientific. (2011). SAFETY DATA SHEET: 1-BOC-Azetidine-3-carboxylic acid.

- Chem-Impex. (n.d.). Azetidine-3-carboxylic acid.

- Fisher Scientific. (n.d.).

- Capot Chemical. (2025). MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid.

- UHN Pharma. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.

- Légrádi, J., et al. (2022). Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam. Pest Management Science, 78(12), 5135-5145.

- Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors.

- PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid.

- Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. SynOpen, 9, 247-257.

- Hernandez, J. P., et al. (2014). Highly active C8-acyl-ACP thioesterase variant isolated by a synthetic selection strategy. Biotechnology and Bioengineering, 111(8), 1595-1603.

- Jones, A., et al. (2021). Identification and Functional Characterization of Acyl-ACP Thioesterases B (GhFatBs) Responsible for Palmitic Acid Accumulation in Cotton Seeds. International Journal of Molecular Sciences, 22(16), 8757.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.com [capotchem.com]

- 5. peptide.com [peptide.com]

- 6. pipharm.com [pipharm.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly active C8-acyl-ACP thioesterase variant isolated by a synthetic selection strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid as a Proline Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Proline and its analogs are of significant interest due to their unique conformational rigidity, which can impart favorable characteristics to peptide and small-molecule therapeutics. This guide delves into the core attributes of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid, a constrained proline analog. We will explore its chemical synthesis, its potential as a proline mimic, and the strategic incorporation of the cyclopropylsulfonyl moiety to modulate its physicochemical and pharmacokinetic profiles. This document serves as a technical resource for researchers engaged in the design and development of next-generation therapeutics.

Introduction: The Strategic Value of Constrained Proline Analogs

Proline, with its distinctive cyclic structure, plays a pivotal role in the three-dimensional architecture of proteins and peptides. Its restricted conformational freedom is a valuable asset in drug design, offering a scaffold that can pre-organize pharmacophoric elements for optimal target interaction. The development of proline analogs is driven by the desire to fine-tune these conformational constraints and to introduce novel chemical features that can enhance biological activity, selectivity, and drug-like properties.

Azetidine-3-carboxylic acid, a four-membered ring analog of proline, provides a more compact and rigid scaffold.[] Its incorporation into bioactive molecules has been explored in various therapeutic areas. L-azetidine-2-carboxylic acid, a closely related isomer, is a known proline antagonist that can be misincorporated into proteins, leading to cellular toxicity.[2][3][4][5] This mimicry underscores the potential of azetidine-based structures to interact with biological systems that recognize proline.

The subject of this guide, 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid, combines the constrained azetidine ring with a cyclopropylsulfonyl group at the nitrogen atom. This strategic combination is hypothesized to confer several advantages:

-

Enhanced Rigidity: The azetidine ring offers a higher degree of conformational restriction compared to the five-membered pyrrolidine ring of proline.

-

Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism.[6][7][8]

-

Improved Physicochemical Properties: The sulfonyl group can modulate polarity and solubility, while the cyclopropyl moiety can influence lipophilicity.[6][9]

This guide will now proceed to dissect the synthesis, potential applications, and experimental evaluation of this promising proline analog.

Synthesis and Characterization

The proposed reaction involves the nucleophilic attack of the azetidine nitrogen onto the electrophilic sulfur atom of cyclopropanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Sources

- 2. Mutant cell lines resistant to azetidine-2-carboxylic acid: alterations in the synthesis of proline from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline Derivatives and Analogs [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking a New Frontier in CNS Therapeutics: A Technical Guide to the Potential of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid as a Glycine Transporter 1 (GlyT1) Inhibitor

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth exploration into the therapeutic potential of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, a novel compound with structural motifs suggestive of potent activity as a Glycine Transporter 1 (GlyT1) inhibitor. Authored for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific rationale for investigating this molecule, its hypothesized mechanism of action, and a comprehensive roadmap for its preclinical validation.

Section 1: The Scientific Imperative for Novel GlyT1 Inhibitors

The Glycine Transporter 1 (GlyT1) has emerged as a pivotal target in the treatment of central nervous system (CNS) disorders characterized by hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Glycine is an essential co-agonist for the NMDA receptor; its presence is an absolute requirement for receptor activation by glutamate.[3] GlyT1, a sodium and chloride-dependent transporter, plays a critical role in regulating the concentration of glycine in the synaptic cleft, thereby modulating NMDA receptor activity.[3][4]

Inhibition of GlyT1 leads to an increase in synaptic glycine levels, which in turn enhances NMDA receptor-mediated neurotransmission.[5][6] This mechanism is particularly relevant for conditions like schizophrenia, where NMDA receptor hypofunction is implicated in the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[2][6] Beyond schizophrenia, preclinical and emerging clinical data suggest that GlyT1 inhibition may have therapeutic utility in a range of CNS disorders, including depression, anxiety, obsessive-compulsive disorder (OCD), and even in promoting neuroprotection.[1]

Section 2: Structural Rationale and Hypothesis: 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid as a GlyT1 Inhibitor

The chemical structure of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid presents a compelling case for its potential as a GlyT1 inhibitor. Structure-activity relationship (SAR) studies of known GlyT1 inhibitors have revealed that the azetidine ring is a key pharmacophore in several potent and selective compounds.[7][8] The presence of the azetidine-3-carboxylic acid core in the molecule of interest provides a strong foundation for this hypothesis.

Furthermore, the cyclopropylsulfonyl group attached to the azetidine nitrogen is a lipophilic and metabolically stable moiety that can confer favorable pharmacokinetic properties and contribute to high-affinity binding to the transporter. The development of potent GlyT1 inhibitors has often involved the incorporation of a glycine or sarcosine moiety, and the azetidine-3-carboxylic acid core can be considered a conformationally constrained bioisostere of these structures.[3]

Therefore, the central hypothesis of this guide is that 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid acts as a selective inhibitor of GlyT1, leading to increased synaptic glycine and enhanced NMDA receptor function, thereby offering therapeutic potential for CNS disorders. The subsequent sections will outline a comprehensive experimental plan to rigorously test this hypothesis.

Section 3: Preclinical Validation Workflow

A systematic and tiered approach is essential to validate the therapeutic potential of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. The following workflow outlines the key stages of preclinical investigation, from initial target engagement to in vivo proof-of-concept.

Caption: Preclinical validation workflow for a novel GlyT1 inhibitor.

Section 4: Detailed Experimental Protocols

In Vitro Target Engagement and Functional Activity

Objective: To determine the binding affinity and functional inhibitory potency of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid on human GlyT1.

4.1.1. Radioligand Binding Assay

-

Principle: This assay measures the ability of the test compound to displace a known radiolabeled GlyT1 inhibitor from membranes of cells expressing the transporter.

-

Protocol:

-

Prepare cell membranes from HEK-293 or CHO cells stably expressing human GlyT1.

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]Org24598) and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

4.1.2. [³H]Glycine Uptake Assay

-

Principle: This functional assay directly measures the inhibition of glycine transport into cells overexpressing GlyT1.[9]

-

Protocol:

-

Culture CHO-K1 cells stably overexpressing human GlyT1a in 96- or 384-well plates.

-

Pre-incubate the cells with varying concentrations of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid or a reference inhibitor (e.g., Bitopertin).

-

Initiate glycine uptake by adding a solution containing [³H]glycine.

-

After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value by non-linear regression analysis.

-

| Assay | Key Parameters | Expected Outcome |

| Radioligand Binding | Ki (nM) | Low nanomolar affinity suggests potent binding. |

| [³H]Glycine Uptake | IC50 (nM) | Low nanomolar potency confirms functional inhibition. |

| Selectivity | IC50 (GlyT2)/IC50 (GlyT1) | A high ratio (>1000-fold) indicates selectivity.[10] |

In Vivo Pharmacodynamics and Efficacy

Objective: To assess the ability of the compound to modulate glycine levels in the brain and to demonstrate efficacy in relevant animal models of CNS disorders.

4.2.1. In Vivo Microdialysis

-

Principle: This technique allows for the measurement of extracellular glycine levels in specific brain regions of freely moving animals following compound administration.

-

Protocol:

-

Surgically implant a microdialysis probe into the prefrontal cortex or striatum of rats.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at baseline and after systemic administration of the test compound.

-

Analyze glycine concentrations in the dialysate using HPLC with fluorescence detection.

-

A significant, dose-dependent increase in extracellular glycine would confirm target engagement in the CNS.[11]

-

4.2.2. Animal Models of Schizophrenia

-

Rationale: To evaluate the therapeutic potential for schizophrenia-like symptoms, particularly cognitive deficits and negative symptoms.

-

Models:

-

MK-801 or PCP-Induced Hyperlocomotion: These models, using NMDA receptor antagonists, are sensitive to agents that enhance NMDA function. A reversal of the induced hyperlocomotion by the test compound would suggest antipsychotic-like activity.[11][12]

-

Novel Object Recognition (NOR) Test: This test assesses cognitive function, particularly recognition memory. An improvement in performance in animals with induced cognitive deficits (e.g., by MK-801) would indicate pro-cognitive effects.[12]

-

Social Interaction Test: Reduced social interaction in rodents treated with PCP can model the negative symptoms of schizophrenia. Reversal of this deficit would suggest efficacy against these symptoms.[12]

-

Section 5: Signaling Pathway and Mechanism of Action

The therapeutic rationale for GlyT1 inhibition is centered on the modulation of the glutamatergic synapse, specifically the potentiation of NMDA receptor activity.

Caption: Hypothesized mechanism of action at the glutamatergic synapse.

Section 6: Conclusion and Future Directions

The structural features of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, particularly its azetidine-3-carboxylic acid core, strongly suggest its potential as a novel GlyT1 inhibitor. The comprehensive preclinical validation plan outlined in this guide provides a rigorous framework for confirming this hypothesis and characterizing its therapeutic potential. Successful validation would position this compound as a promising candidate for further development in the treatment of schizophrenia and other debilitating CNS disorders. Future research should focus on optimizing its pharmacokinetic and safety profiles to advance this promising molecule toward clinical investigation.

References

- Alberati, D., et al. (2012). Glycine reuptake inhibitor RG1678: a pharmacologic characterization of an investigational agent for the treatment of schizophrenia. Neuropharmacology, 62(2), 1152–1161.

- Boulay, D., et al. (2006). The glycine transporter-1 inhibitor SSR-103800 shows promise in animal models of schizophrenia. 36th Annual Meeting of the Society for Neuroscience.

- Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437.

- Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044.

- Hashimoto, K. (2011). Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: evidence from genetically modified mouse models and pharmacological inhibition. Current Pharmaceutical Design, 17(2), 112-120.

- Javitt, D. C. (2004). Glutamate as a therapeutic target in psychiatric disorders.

- Lowe, J. A., 3rd, et al. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 19(11), 2974–2976.

- Umbricht, D., et al. (2014). Bitopertin, a glycine reuptake inhibitor, for the treatment of negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study.

- Wolkenberg, S. E., et al. (2007). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ASSAY and Drug Development Technologies, 5(1), 59-70.

- Yasuda, Y., et al. (2012). Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. Psychopharmacology, 221(2), 323–333.

- Zhang, H., et al. (2024). Transport mechanism and pharmacology of the human GlyT1. Cell, 187(7), 1789-1802.e14.

- Lindsley, C. W., et al. (2014). Azetidine-based Selective Glycine transporter-1 (GlyT1) Inhibitors With Memory Enhancing Properties. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.

- Pinard, E., et al. (2010). The discovery of bitopertin (RG1678), a novel glycine reuptake inhibitor for the treatment of schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614.

- Singer, R. A., et al. (2015). The discovery of PF-03463275, a novel, potent, and selective GlyT1 inhibitor for the treatment of schizophrenia. ACS Medicinal Chemistry Letters, 6(6), 683-688.

- Wallace, M., et al. (2011). Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia. Neuropsychopharmacology, 36(10), 2123-2131.

Sources

- 1. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.libraries.rutgers.edu]

- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral Proton Catalysis of Secondary Nitroalkane Additions to Azomethine: Synthesis of a Potent GlyT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. | BioWorld [bioworld.com]

- 12. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Derivatives: A Gateway to Novel Drug Candidates

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to imbue molecules with desirable pharmacological properties. Among these, the azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and increase solubility when compared to more flexible or larger ring systems.[1] The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the calcium channel blocker azelnidipine.

This guide provides a detailed exploration of the synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives, a class of compounds with considerable potential for the development of novel therapeutics, particularly in the realm of kinase inhibition and other areas of unmet medical need. The cyclopropylsulfonyl group attached to the azetidine nitrogen introduces a unique vector for interaction with protein targets and can further modulate the physicochemical properties of the parent scaffold.

Synthetic Strategy: A Stepwise Approach to the Target Scaffold

The synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives can be efficiently achieved through a three-step sequence starting from the commercially available 1-Boc-azetidine-3-carboxylic acid. The overall workflow involves:

-

Esterification of the carboxylic acid moiety to protect it during the subsequent sulfonylation step and to enhance solubility in organic solvents.

-

Deprotection of the Boc-protected nitrogen to yield the free secondary amine.

-

N-Sulfonylation with cyclopropanesulfonyl chloride to afford the desired target scaffold.

-

(Optional) Saponification of the ester to yield the final carboxylic acid.

This synthetic route is robust and amenable to the generation of a library of derivatives by varying the ester group or by further derivatization of the carboxylic acid functionality.

Caption: Overall synthetic workflow for the preparation of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives.

Experimental Protocols

Part 1: Esterification of 1-Boc-azetidine-3-carboxylic Acid

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard procedure that facilitates the subsequent steps by improving the solubility of the intermediate in organic solvents and preventing unwanted side reactions.

Protocol 1: Synthesis of Ethyl 1-Boc-azetidine-3-carboxylate

-

Materials:

-

1-Boc-azetidine-3-carboxylic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling reagent (e.g., EDC) with a catalytic amount of DMAP

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) if using a coupling reagent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure (using Thionyl Chloride):

-

To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in absolute ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude ethyl 1-Boc-azetidine-3-carboxylate.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

-

Rationale: The use of thionyl chloride in ethanol provides a straightforward and cost-effective method for esterification. Alternatively, milder conditions using coupling reagents like EDC/DMAP can be employed if the starting material is sensitive to acidic conditions.

Part 2: Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is achieved under acidic conditions to liberate the secondary amine of the azetidine ring, making it available for the subsequent sulfonylation.

Protocol 2: Synthesis of Ethyl azetidine-3-carboxylate

-

Materials:

-

Ethyl 1-Boc-azetidine-3-carboxylate

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve ethyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in anhydrous DCM.

-

Add trifluoroacetic acid (5-10 eq) or an equivalent amount of HCl in dioxane dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield ethyl azetidine-3-carboxylate. The product is often used in the next step without further purification.

-

-

Trustworthiness: It is crucial to ensure complete removal of the acid used for deprotection before proceeding to the next step, as residual acid will quench the base used in the sulfonylation reaction.

Part 3: N-Cyclopropanesulfonylation

This is the key step where the cyclopropylsulfonyl moiety is introduced onto the azetidine nitrogen. The reaction is a nucleophilic substitution where the secondary amine of the azetidine attacks the electrophilic sulfur atom of cyclopropanesulfonyl chloride.

Protocol 3: Synthesis of Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate

-

Materials:

-

Ethyl azetidine-3-carboxylate

-

Cyclopropanesulfonyl chloride

-

A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Flash column chromatography system

-

-

Procedure:

-

Dissolve ethyl azetidine-3-carboxylate (1.0 eq) in the chosen anhydrous solvent and cool the solution to 0 °C.

-

Add the non-nucleophilic base (1.5-2.0 eq) to the solution.

-

Add a solution of cyclopropanesulfonyl chloride (1.1-1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate.

-

-

Expertise & Experience: The choice of base and solvent can be critical. A hindered base like DIPEA is often preferred to minimize potential side reactions. The reaction is typically run at low temperatures initially to control the exothermicity of the reaction between the sulfonyl chloride and the amine.

Part 4 (Optional): Saponification to the Carboxylic Acid

For applications where the free carboxylic acid is required, the ethyl ester can be hydrolyzed under basic conditions.

Protocol 4: Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid

-

Materials:

-

Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid.

-

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Boc-azetidine-3-carboxylic acid | C₉H₁₅NO₄ | 201.22 |

| Ethyl 1-Boc-azetidine-3-carboxylate | C₁₁H₁₉NO₄ | 229.27 |

| Ethyl azetidine-3-carboxylate | C₆H₁₁NO₂ | 129.16 |

| Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate | C₉H₁₅NO₄S | 233.29 |

| 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid | C₇H₁₁NO₄S | 205.23 |